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Abstract
The Anaphase-Promoting Complex/Cyclosome (APC/C) and the histone acetyltransferase

p300 are two master regulators of cellular processes that are frequently dysregulated in cancer.

The APC/C, an E3 ubiquitin ligase, is critical for cell cycle progression, while p300, a

transcriptional co-activator, modulates gene expression through chromatin remodeling and

acetylation of non-histone proteins. Recent evidence points to a direct crosstalk between these

two complexes, suggesting a coordinated regulation of ubiquitination and transcription in

tumorigenesis. This guide provides a functional comparison of APC/C and p300 activity across

various cancer cell lines, summarizes key experimental data, and details the methodologies

used to assess their functions, offering a resource for researchers and drug development

professionals targeting these pathways.

Introduction to APC/C and p300 Function in Cancer
The Anaphase-Promoting Complex/Cyclosome (APC/C) is a large, multi-subunit E3 ubiquitin

ligase essential for the orderly progression of the cell cycle.[1][2] Its primary function is to target

key cell cycle regulatory proteins, such as cyclins and securin, for degradation by the 26S

proteasome.[1][3] The APC/C's activity is directed by two co-activator proteins, Cdc20 and

Cdh1, which bind mutually exclusively and recruit specific substrates at different stages of the

cell cycle.[2][4] In cancer, the APC/C's role is dichotomous: APC/C-Cdc20 is often considered
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oncogenic, with Cdc20 being overexpressed in many cancers, while APC/C-Cdh1 typically acts

as a tumor suppressor.[1][4][5]

The p300 protein (also known as KAT3B) is a highly conserved transcriptional co-activator with

intrinsic histone acetyltransferase (HAT) activity.[6][7] p300 and its close homolog CBP are

recruited to chromatin by transcription factors to acetylate histones (e.g., H3K27ac), which

relaxes chromatin structure and activates gene transcription.[8] Beyond histones, p300

acetylates numerous non-histone proteins, including p53, thereby modulating their activity and

stability.[6][8][9] Similar to APC/C, p300 has a complex role in cancer, with both tumor-

suppressive (through loss-of-function mutations) and oncogenic (through overexpression and

hyperactivity) functions reported in different cancer types.[8][10]

A functional link between these two complexes has been established, where subunits of the

APC/C (APC5 and APC7) can directly interact with and stimulate the acetyltransferase activity

of p300.[11][12] This crosstalk provides a mechanism for coordinating cell cycle progression

with transcriptional programs essential for cancer cell proliferation and survival.

Signaling Pathways and Molecular Interactions
The interplay between APC/C and p300 integrates cell cycle control with transcriptional

regulation. The APC/C, through its co-activators, targets a host of substrates for degradation to

ensure mitotic fidelity. Dysregulation leads to the accumulation of these substrates, promoting

genomic instability.[5][13] p300, on the other hand, drives the expression of oncogenes and

other factors crucial for tumor growth.[8] The direct stimulation of p300's HAT activity by APC/C

subunits suggests that the APC/C may play a non-canonical, ubiquitination-independent role in

modulating gene expression.[11]
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Figure 1: APC/C and p300 signaling crosstalk in cancer.
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The functional status of the APC/C-p300 axis varies significantly across different cancer types

and even between cell lines derived from the same tumor type. This heterogeneity influences

cellular phenotypes such as proliferation, genomic stability, and therapeutic response. The

following table summarizes reported observations in several major cancer types.
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Cancer
Type

Representat
ive Cell
Lines

APC/C
Functional
Status

Key APC/C
Substrates
Overexpres
sed

p300
Functional
Status

Key p300-
mediated
Events

Colon Cancer
HCT116,

SW48, RKO

Often exhibits

loss of

APC/C-Cdh1

activity.[2]

Some MSI+

lines have

mutations in

APC/C

subunits.[11]

Skp2, Plk1,

Aurora A.[13]

Frequent

loss-of-

function

mutations in

p300/CBP in

MSI+ cells,

suggesting a

tumor

suppressor

role.[10]

Inactivation of

p300/CBP

may bypass

DNA damage

response

pathways,

conferring a

survival

advantage.

[10]

Prostate

Cancer
LNCaP, PC-3

Overexpressi

on of the

APC/C

inhibitor Emi1

is common.

[13]

Securin,

Skp2, Aurora

A.[13]

Overexpress

ed and

essential for

Androgen

Receptor

(AR)

transcriptiona

l activity.[14]

[15]

Drives

oncogenic

transcription

by mediating

H2B and

H3K27

acetylation at

AR-regulated

enhancers.

[14][15]
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Breast

Cancer

MCF-7, MDA-

MB-231

High Cdc20

expression is

correlated

with

malignancy.

[5] Loss of

APC7

expression

reported in

ductal

carcinomas.

[11]

Cyclin B,

Securin.[13]

Often

overexpresse

d; high

expression

linked to

aggressive

phenotypes.

[9] p300

inhibition can

suppress

proliferation.

[8]

Acetylation

enhances

Estrogen

Receptor

(ER)

signaling

pathways.[4]

p300-

mediated

FOXO3

acetylation

can affect

sensitivity to

lapatinib.[9]

Lung Cancer
A549, NCI-

H460

APC/C-Cdh1

can regulate

PD-L1 levels,

impacting

immune

response.[2]

Not specified

p300

promotes

proliferation,

migration,

and invasion

(EMT).[16]

CBP

mutations

have been

identified.[17]

Upregulation

correlates

with

decreased

epithelial

markers and

increased

mesenchymal

markers.[16]

Leukemia/Ly

mphoma
Jurkat, K562

APC/C

inhibitors

show pre-

clinical

promise by

inducing

mitotic arrest

and

apoptosis.[1]

Not specified

Overexpressi

on/activity

drives

proliferation

and survival.

[18]

Promotes

expression of

ribosomal

genes and

global protein

synthesis in

AML.[8]
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Assessing the functional activity of APC/C and p300 requires specific biochemical and cell-

based assays. Below are detailed protocols for cornerstone experiments.

In Vitro APC/C Ubiquitination Assay
This assay reconstitutes the ubiquitination cascade in vitro to measure the E3 ligase activity of

APC/C towards a specific substrate.

Experimental Workflow Diagram

1. Assemble Reaction Components

E1 (UBA1)

2. Mix Components and Incubate
(e.g., 30-60 min at 30°C)

E2 (UbcH10/Ube2S) Purified APC/C Co-activator
(Cdc20 or Cdh1)

Fluorescently-labeled
Substrate (e.g., Cyclin B) Ubiquitin ATP Buffer

3. Stop Reaction
(Add SDS Loading Buffer)

4. SDS-PAGE Analysis

5. Visualize & Quantify
(Fluorescence Scanner)

Result: Higher molecular weight bands
indicate poly-ubiquitination
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Figure 2: Workflow for an in vitro APC/C ubiquitination assay.
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Protein Purification: Express and purify recombinant human proteins: E1 (UBA1), E2s (e.g.,

UbcH10 and Ube2S), APC/C, co-activators (Cdc20/Cdh1), and the substrate of interest (e.g.,

an N-terminal fragment of Cyclin B).[3][19] The substrate is often fluorescently labeled for

easy detection.[3][19]

Reaction Setup: In a reaction buffer containing Mg2+-ATP, combine the purified E1, E2,

ubiquitin, APC/C, and a specific co-activator.

Initiation and Incubation: Initiate the reaction by adding the fluorescently labeled substrate.

Incubate the mixture at 30°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

Quenching: Stop the reaction at each time point by adding SDS-PAGE loading buffer and

boiling.

Analysis: Separate the reaction products by SDS-PAGE.

Detection and Quantification: Scan the gel using a fluorescence imager. The appearance of

higher molecular weight species of the substrate corresponds to the addition of ubiquitin

chains. The rate of formation of these species is a measure of APC/C activity.[3]

p300 Histone Acetyltransferase (HAT) Assay
This assay measures the ability of p300 to transfer an acetyl group from Acetyl-CoA to a

histone peptide substrate. Fluorometric kits are widely used for inhibitor screening.

Experimental Workflow Diagram

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6080693/
https://experiments.springernature.com/articles/10.1007/978-1-4939-2957-3_18
https://pmc.ncbi.nlm.nih.gov/articles/PMC6080693/
https://experiments.springernature.com/articles/10.1007/978-1-4939-2957-3_18
https://pmc.ncbi.nlm.nih.gov/articles/PMC6080693/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1578281?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Prepare Reactions in Microplate

3. Add Substrates

p300 Enzyme

2. Pre-incubate Enzyme and Inhibitor
(e.g., 10 min at 30°C)

Test Inhibitor or Vehicle Assay Buffer

4. Incubate to Allow Reaction
(e.g., 30 min at 30°C)

H3 Peptide Substrate Acetyl-CoA

5. Add Developer/Probe
(Detects free CoA-SH)

6. Measure Signal
(Fluorescence Plate Reader)

Result: Signal is proportional to HAT activity.
Inhibitors reduce the signal.

Click to download full resolution via product page

Figure 3: Workflow for a fluorometric p300 HAT assay.
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Methodology:

Reagent Preparation: Prepare solutions of p300 enzyme, test inhibitors (dissolved in a

suitable solvent like DMSO), H3 peptide substrate, and Acetyl-CoA in p300 assay buffer.[20]

Inhibitor Pre-incubation: In a 96-well plate, add the p300 enzyme to wells containing either

the test inhibitor or a vehicle control. Allow to pre-incubate for approximately 10 minutes at

30°C.

Reaction Initiation: Start the HAT reaction by adding a mixture of the H3 peptide and Acetyl-

CoA to all wells.

Reaction Incubation: Incubate the plate for 30-60 minutes at 30°C. During this time, p300

acetylates the H3 peptide, releasing Coenzyme A with a free thiol group (CoA-SH).

Signal Development: Add a thiol-detecting probe to each well. This probe reacts with the

CoA-SH to generate a fluorescent product. Incubate at room temperature for 15 minutes.[20]

Measurement: Measure the fluorescence using a microplate reader (e.g., Ex/Em = 392/482

nm). The fluorescence intensity is directly proportional to the p300 HAT activity.[20]

Conclusion and Future Directions
The APC/C and p300 are central regulators of cell fate whose activities are intricately linked

and frequently co-opted in cancer. While APC/C-Cdc20 and p300 often exhibit oncogenic

activity through the stabilization of mitotic regulators and activation of growth-promoting genes,

APC/C-Cdh1 and, in some contexts, p300 itself can function as tumor suppressors. This

functional duality underscores the complexity of targeting these pathways for cancer therapy.

The development of specific inhibitors for APC/C co-activators and the catalytic HAT domain of

p300 has shown significant pre-clinical promise.[1][8] Understanding the specific dependencies

of different cancer cell lines on the APC/C-p300 axis is critical for identifying patient populations

most likely to respond to these targeted therapies. Future research should focus on elucidating

the full spectrum of non-canonical APC/C functions, such as its role in transcriptional

regulation, and on developing combination therapies that exploit the vulnerabilities created by

dysregulated ubiquitination and acetylation pathways in cancer cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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